
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol, also known as F-ara-AMP, is a nucleoside analogue that has shown potential in the treatment of various types of cancer. It is a modified version of the nucleoside adenosine, which is an essential component of DNA and RNA. F-ara-AMP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol is converted into F-ara-ATP, which is an active metabolite. F-ara-ATP inhibits the activity of enzymes involved in the synthesis of DNA and RNA, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death.
Biochemical and Physiological Effects:
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has been shown to have both antitumor and immunosuppressive effects. It inhibits the activity of DNA and RNA synthesis enzymes, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol also has immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has several advantages for laboratory experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods without degradation. However, (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has some limitations. It is toxic to normal cells, which limits its use in vivo. It also has limited solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for research on (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. One direction is to investigate its potential in combination with other chemotherapy drugs. Another direction is to explore its potential in the treatment of autoimmune diseases. Further research is also needed to determine the optimal dosage and administration of (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol for different types of cancer. Finally, research is needed to develop new methods for synthesizing (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol that are more efficient and cost-effective.
合成方法
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and solvents to modify the structure of adenosine and produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between adenosine and the fluorinated alkyl sulfonate to produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. Both methods have been used successfully to produce (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol in the laboratory.
科学研究应用
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has been extensively studied for its potential in the treatment of various types of cancer. It has been shown to be effective against leukemia, lymphoma, and solid tumors. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol is a prodrug, which means that it is inactive until it is converted into an active form by the body. Once it is activated, it interferes with the synthesis of DNA and RNA in cancer cells, leading to cell death. (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has also been shown to have immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
属性
CAS 编号 |
134782-20-0 |
|---|---|
产品名称 |
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol |
分子式 |
C13H18FN5O3S |
分子量 |
343.38 g/mol |
IUPAC 名称 |
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18FN5O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4H2,(H2,15,16,17)/t7-,9-,10-,13?/m1/s1 |
InChI 键 |
UWHBOQMWBBJYCL-RJNFYWFKSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CSCCCF)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
同义词 |
5'-deoxy-5'-((2-monofluoroethyl)thio)adenosine 5-DMETA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)



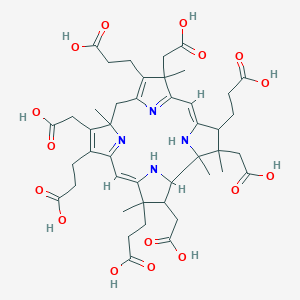
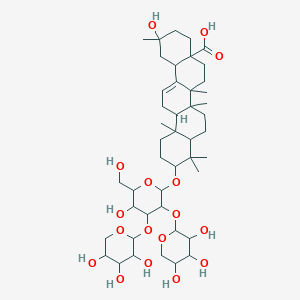
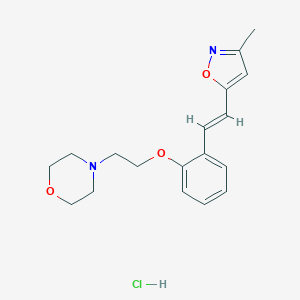

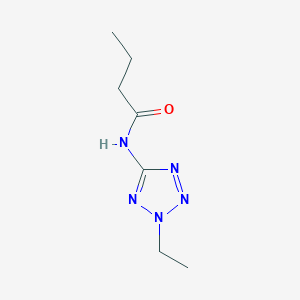
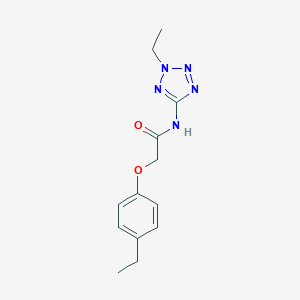
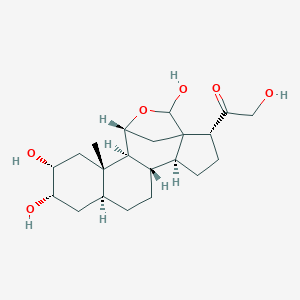
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)